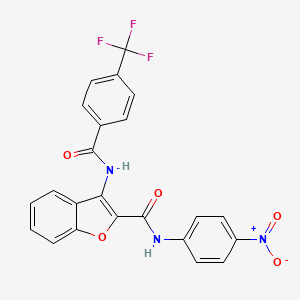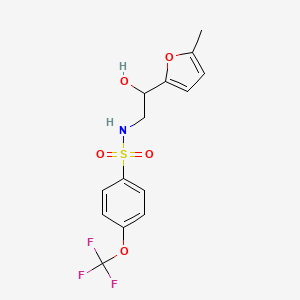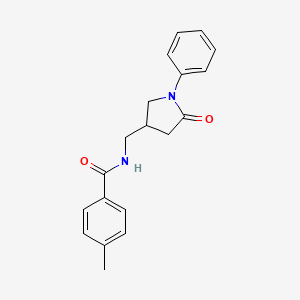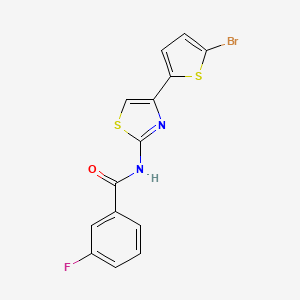![molecular formula C15H13FN2O2 B2845758 N-[[6-(4-Fluorophenoxy)pyridin-2-yl]methyl]prop-2-enamide CAS No. 2361638-52-8](/img/structure/B2845758.png)
N-[[6-(4-Fluorophenoxy)pyridin-2-yl]methyl]prop-2-enamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[[6-(4-Fluorophenoxy)pyridin-2-yl]methyl]prop-2-enamide, also known as FLAP inhibitor, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. It is a small molecule that acts as an inhibitor of 5-lipoxygenase-activating protein (FLAP), a protein that plays a crucial role in the biosynthesis of leukotrienes, which are inflammatory mediators.
Mechanism of Action
The N-[[6-(4-Fluorophenoxy)pyridin-2-yl]methyl]prop-2-enamide inhibitor exerts its pharmacological effects by inhibiting the activity of this compound, which is a protein that is involved in the biosynthesis of leukotrienes. Leukotrienes are potent inflammatory mediators that play a crucial role in the pathogenesis of several diseases. By inhibiting the activity of this compound, the this compound inhibitor prevents the formation of leukotrienes, thereby reducing inflammation and associated symptoms.
Biochemical and Physiological Effects:
The this compound inhibitor has been shown to have several biochemical and physiological effects. It has been shown to reduce the production of leukotrienes, which are known to play a significant role in inflammation. The this compound inhibitor has also been shown to reduce the infiltration of inflammatory cells into the lungs, which is a hallmark of asthma and COPD. Additionally, the this compound inhibitor has been shown to reduce the size of atherosclerotic lesions in animal models, indicating its potential use in the treatment of atherosclerosis.
Advantages and Limitations for Lab Experiments
The N-[[6-(4-Fluorophenoxy)pyridin-2-yl]methyl]prop-2-enamide inhibitor has several advantages for lab experiments. It is a small molecule that is easy to synthesize and has good bioavailability. It has also been extensively studied, and its pharmacological effects are well understood. However, the this compound inhibitor also has some limitations. It has a short half-life, which may limit its effectiveness in vivo. Additionally, its mechanism of action is specific to the inhibition of this compound, which may limit its use in diseases that are not associated with leukotriene production.
Future Directions
There are several future directions for the research on the N-[[6-(4-Fluorophenoxy)pyridin-2-yl]methyl]prop-2-enamide inhibitor. One potential direction is the development of more potent and selective this compound inhibitors. Another direction is the investigation of the this compound inhibitor's potential use in other diseases that are associated with inflammation, such as rheumatoid arthritis and inflammatory bowel disease. Additionally, the this compound inhibitor's potential use in combination with other anti-inflammatory agents should be explored. Finally, the this compound inhibitor's pharmacokinetics and pharmacodynamics should be further studied to optimize its use in clinical settings.
Synthesis Methods
The synthesis of N-[[6-(4-Fluorophenoxy)pyridin-2-yl]methyl]prop-2-enamide is a complex process that involves several steps. The first step is the synthesis of 6-(4-Fluorophenoxy)pyridin-2-amine, which is achieved by reacting 4-fluoroaniline with 2-bromo-6-(chloromethyl)pyridine. The resulting intermediate is then treated with propargyl bromide to yield this compound.
Scientific Research Applications
The N-[[6-(4-Fluorophenoxy)pyridin-2-yl]methyl]prop-2-enamide inhibitor has been extensively studied for its potential therapeutic applications in various diseases that are associated with inflammation. It has been shown to be effective in the treatment of asthma, chronic obstructive pulmonary disease (COPD), and atherosclerosis. The this compound inhibitor works by blocking the production of leukotrienes, which are known to play a significant role in the pathogenesis of these diseases.
properties
IUPAC Name |
N-[[6-(4-fluorophenoxy)pyridin-2-yl]methyl]prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13FN2O2/c1-2-14(19)17-10-12-4-3-5-15(18-12)20-13-8-6-11(16)7-9-13/h2-9H,1,10H2,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QYJZBFOLXSJELR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)NCC1=NC(=CC=C1)OC2=CC=C(C=C2)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13FN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![[2-[(1-Cyanocyclohexyl)amino]-2-oxoethyl] (3Z)-3-(furan-2-ylmethylidene)-1,2-dihydrocyclopenta[b]quinoline-9-carboxylate](/img/structure/B2845679.png)

![3-methyl-5-[(E)-3-pyridinylmethylidene]-1,3-thiazolane-2,4-dione](/img/structure/B2845685.png)

![4-cyano-N-[4-(4-propan-2-ylphenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2845687.png)

![methyl 2-isothiocyanato-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B2845690.png)

![Ethyl 5-(3,4-dimethoxybenzamido)-3-(4-fluorophenyl)-4-oxo-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2845693.png)
![N-(4-chlorophenyl)-4-[5-(trifluoromethyl)pyridin-2-yl]piperazine-1-carbothioamide](/img/structure/B2845694.png)
![2-Imidazo[1,2-a]pyridin-2-yl-ethylamine dihydrochloride](/img/no-structure.png)
![1-([1]benzofuro[3,2-d]pyrimidin-4-yl)-N-(3-methylbutyl)piperidine-3-carboxamide](/img/structure/B2845696.png)